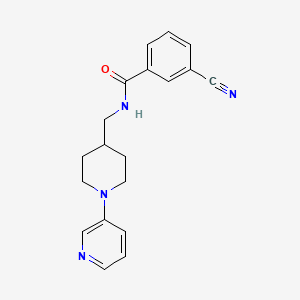![molecular formula C24H24ClN5O2 B2959178 3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 845627-96-5](/img/no-structure.png)
3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Fenvalerate is synthesized through a multistep process involving the condensation of various chemical intermediates. The key steps include the reaction of 4-chlorobenzyl chloride with 3-phenoxybenzyl cyanide to form the core structure. Subsequent esterification with isovaleric acid yields the final product. The synthesis is well-established and has been optimized for industrial production .
Molecular Structure Analysis
The molecular formula of fenvalerate is C₂₅H₂₂ClNO₃ . It consists of a central pyrimidine ring fused with a benzene ring. The chlorine atom at the 4-position of the benzene ring enhances its insecticidal activity. The cyano group (CN) and the phenoxy group (C₆H₅O-) contribute to its stability and lipophilicity. The overall structure ensures efficient binding to insect nerve receptors .
Chemical Reactions Analysis
Fenvalerate undergoes hydrolysis under alkaline conditions, leading to the formation of its primary metabolite, 3-phenoxybenzoic acid . This metabolic pathway is essential for its detoxification and elimination from the environment. Additionally, fenvalerate can undergo photochemical degradation when exposed to sunlight .
Physical And Chemical Properties Analysis
作用機序
Fenvalerate acts as a voltage-gated sodium channel modulator in insect neurons. It binds to the sodium channels, preventing their closure during nerve impulses. This results in prolonged depolarization, paralysis, and eventual death of the insect. Its selectivity for insect receptors minimizes toxicity to mammals .
将来の方向性
: Jyoti Rani, Sanjiv Kumar, Monika Saini, Jyoti Mundlia, & Prabhakar Kumar Verma. (2016). Biological potential of pyrimidine derivatives in a new eraResearch on Chemical Intermediates, 42(10), 6777–6804. : Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4 … - MDPI. (2010). Retrieved from [source](https://www.mdpi.com/142
特性
CAS番号 |
845627-96-5 |
|---|---|
分子式 |
C24H24ClN5O2 |
分子量 |
449.94 |
IUPAC名 |
3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H24ClN5O2/c1-15-4-10-19(11-5-15)28-12-16(2)13-29-20-21(26-23(28)29)27(3)24(32)30(22(20)31)14-17-6-8-18(25)9-7-17/h4-11,16H,12-14H2,1-3H3 |
InChIキー |
RUUHOOXMFRAAPS-UHFFFAOYSA-N |
SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Benzyl-2-phenylimidazo[1,2-a]benzimidazole-1-carbaldehyde](/img/structure/B2959096.png)

![[(6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2959099.png)
![N-[2-(4-Methoxyphenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2959100.png)

![1,3-Dichloropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2959104.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2959107.png)
![4-[(Allylamino)sulfonyl]benzoic acid](/img/structure/B2959110.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]adamantane-1-carboxamide](/img/structure/B2959111.png)
![1-Benzyl-3-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]urea](/img/structure/B2959112.png)

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]naphthalene-1-carboxamide](/img/structure/B2959115.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2959117.png)